molecular formula C20H19N3O4 B2439890 4-(cyclopropylcarbonyl)-3-methyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317833-56-0

4-(cyclopropylcarbonyl)-3-methyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B2439890
CAS RN: 317833-56-0
M. Wt: 365.389
InChI Key: KRMQQCCGPHSPRB-UHFFFAOYSA-N
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Description

The compound “4-(cyclopropylcarbonyl)-3-methyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone” is a complex organic molecule. It contains several functional groups including a cyclopropyl group, a carbonyl group, a methyl group, a nitrobenzyl group, and a quinoxalinone group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The cyclopropyl group is a three-membered carbon ring, which introduces strain into the molecule . The nitrobenzyl group is a benzyl group substituted with a nitro group, which is a strong electron-withdrawing group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carbonyl group is often involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a nitro group might make the compound more polar .

Scientific Research Applications

Synthesis and Chemical Reactions

4-(cyclopropylcarbonyl)-3-methyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone belongs to the class of quinoxaline derivatives, which are known for their diverse chemical reactions and potential applications in various fields. Research has demonstrated the synthesis and reactions of similar quinoxaline derivatives. For instance, the reaction of 3-methyl-2(1H)quinoxalinone with different halides under specific conditions can produce various substituted quinoxalinones, highlighting the compound's versatile chemistry (Badr, El-Naggar, El-Sherief, & Mahgoub, 1984). Additionally, the solid-phase synthesis of related quinoxalinones has been described, indicating the practicality of synthesizing such compounds (Lee, Murray, & Rivero, 1997).

Crystallography and Molecular Structure Analysis

The crystallographic study of quinoxalinone derivatives, including analyses using techniques like X-ray diffraction, provides insights into their molecular structures and intermolecular interactions. Such studies are crucial in understanding the compound's physical and chemical properties (Michelini et al., 2019). Additionally, the crystal structures of similar compounds have been determined to understand their structural characteristics better (Mondieig et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with biological targets in the body .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and toxicity. For example, compounds containing a nitro group can be explosive under certain conditions .

Future Directions

The future directions for this compound could involve further studies to understand its properties and potential applications. For example, it could be studied for its potential use as a drug or a material .

properties

IUPAC Name

4-(cyclopropanecarbonyl)-3-methyl-1-[(4-nitrophenyl)methyl]-3H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-13-19(24)21(12-14-6-10-16(11-7-14)23(26)27)17-4-2-3-5-18(17)22(13)20(25)15-8-9-15/h2-7,10-11,13,15H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMQQCCGPHSPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3CC3)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(cyclopropylcarbonyl)-3-methyl-1-(4-nitrobenzyl)-3,4-dihydro-2(1H)-quinoxalinone

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